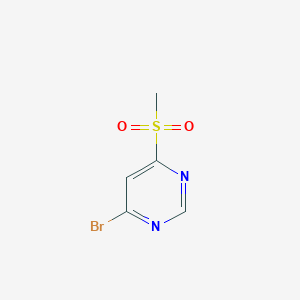

4-Bromo-6-(methylsulfonyl)pyrimidine

Description

Overview of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. Its fundamental importance is underscored by its presence as the core structure in the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids. nih.gov Beyond its biological roles, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. researchgate.netresearchgate.net

The versatility of the pyrimidine ring extends to its utility as a synthetic intermediate. Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have enabled the efficient and diverse functionalization of the pyrimidine core. nih.gov This has led to the creation of extensive libraries of novel compounds for drug discovery and materials science applications.

Rationale for Investigating Halogenated and Sulfonylated Pyrimidine Architectures

The introduction of halogen and sulfonyl substituents onto the pyrimidine ring significantly modulates its electronic properties and reactivity, providing chemists with powerful tools for molecular design.

Halogenated Pyrimidines: The incorporation of a halogen atom, such as bromine, serves multiple purposes. The C-Br bond is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govacs.org This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the electronegativity and size of the halogen atom can influence the compound's lipophilicity and conformation, which are critical parameters for biological activity. Halogenated pyrimidines have also been investigated as radiosensitizers in cancer therapy, where their incorporation into DNA enhances the cell-killing effects of radiation.

Sulfonylated Pyrimidines: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. acs.org This reactivity makes sulfonylated pyrimidines valuable electrophilic partners for the introduction of nucleophiles, such as amines, alcohols, and thiols. The sulfonyl group is also a recognized pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of drug candidates. For instance, the drug Macitentan, an endothelin receptor antagonist, features a sulfamide-substituted pyrimidine core, highlighting the importance of sulfur-containing functionalities in modern drug design.

Positioning of 4-Bromo-6-(methylsulfonyl)pyrimidine within Advanced Synthetic and Mechanistic Studies

The compound this compound is a bifunctional pyrimidine derivative that combines the synthetic advantages of both a halogen and a sulfonyl group. This unique substitution pattern makes it a highly valuable building block for the synthesis of complex, polysubstituted pyrimidines.

The presence of two distinct leaving groups, the bromo and methylsulfonyl groups, at positions 4 and 6 respectively, offers the potential for regioselective sequential nucleophilic substitutions. The relative reactivity of these two groups can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the methylsulfonyl group is a better leaving group than bromide in SₙAr reactions. However, steric and electronic factors of the incoming nucleophile can influence the site of attack. For example, studies on related 4,6-disubstituted pyrimidines have shown that the selectivity of nucleophilic attack can be controlled.

From a mechanistic standpoint, this compound serves as an interesting substrate for studying the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. Investigations into its reactivity with various nucleophiles can provide valuable insights into the factors governing regioselectivity and reaction kinetics in these systems. Such studies are crucial for the rational design of synthetic strategies towards novel bioactive molecules.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O₂S |

| Molecular Weight | 237.07 g/mol |

| CAS Number | 1367905-95-0 |

| Appearance | Likely a solid at room temperature |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHPRCNPVYBPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858672 | |

| Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367905-95-0 | |

| Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 Bromo 6 Methylsulfonyl Pyrimidine

Foundational Approaches to Pyrimidine (B1678525) Ring Formation

The creation of the central pyrimidine ring is the initial challenge in synthesizing the target compound. The most classical and widely used method for this is the Principal Synthesis, first explored by Pinner in 1884. This involves the condensation of a β-dicarbonyl compound with a nitrogen-containing component like an amidine, urea (B33335), or guanidine. wikipedia.org For example, the reaction between ethyl acetoacetate (B1235776) and an amidine derivative can form a substituted pyrimidine ring. wikipedia.org

Another foundational method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones, which can be further modified to create the pyrimidine core. wikipedia.org Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions or multicomponent reactions under various catalytic conditions (e.g., using iridium, zinc chloride, or copper catalysts) to build the pyrimidine scaffold with greater efficiency and control over substitution patterns. organic-chemistry.orgmdpi.com These methods allow for the assembly of complex pyrimidines from simpler, readily available starting materials like ketones, nitriles, and alcohols. mdpi.com

The de novo biosynthesis of pyrimidines in organisms, which starts from carbamoyl (B1232498) phosphate (B84403) and aspartate, provides a natural blueprint for these chemical syntheses. umich.edu However, in a laboratory setting, it is more common to synthesize the pyrimidine ring by removing or transforming functional groups from more complex, pre-formed derivatives. wikipedia.org

Installation of Bromine and Methylsulfonyl Functionalities

With the pyrimidine scaffold in place, the next steps involve the regioselective installation of the bromine atom and the methylsulfonyl group. The electron-deficient nature of the pyrimidine ring makes direct electrophilic substitution challenging, requiring specific strategies to achieve the desired outcome. wikipedia.org

Directed Bromination Techniques for Pyrimidine Systems

Directly adding a bromine atom to a pyrimidine ring requires overcoming the ring's low reactivity towards electrophiles. wikipedia.org A common approach is to perform the bromination under harsh conditions, for example, by reacting the hydrogen halide salt of pyrimidine with bromine at elevated temperatures in an inert solvent like nitrobenzene. google.com

Alternatively, activating the pyrimidine ring is a more controlled method. This can be achieved by using a pyrimidine N-oxide. The N-oxide group increases the electron density of the ring system, facilitating electrophilic attack. For instance, using an activator like p-toluenesulfonic anhydride (B1165640) with a bromide source such as tetrabutylammonium (B224687) bromide allows for mild and highly regioselective bromination. tcichemicals.com Another powerful strategy involves converting a hydroxyl group on the pyrimidine ring (a pyrimidinol) into a better leaving group. For example, treating a pyrimidinol with a brominating agent like phosphorus oxybromide (POBr₃) can effectively replace the hydroxyl group with a bromine atom. This is analogous to the common conversion of pyrimidinols to chloropyrimidines using phosphorus oxychloride (POCl₃). acs.org

The table below summarizes common bromination reagents and their typical applications in heterocyclic chemistry.

| Reagent | Application/Substrate | Notes |

| Bromine (Br₂) + HBr salt | Direct bromination of pyrimidine | Requires elevated temperatures. google.com |

| N-Bromosuccinimide (NBS) | Bromination of activated pyrimidines | Often used with an acid catalyst. |

| Phosphorus oxybromide (POBr₃) | Conversion of pyrimidinols to bromopyrimidines | A standard method for hydroxyl replacement. tcichemicals.com |

| Tetrabutylammonium tribromide (TBATB) | Mild bromination of activated heterocycles | Offers high regioselectivity and is environmentally friendlier. nih.gov |

Regioselective Methylsulfonylation Processes on Pyrimidine Scaffolds

The introduction of a methylsulfonyl (–SO₂CH₃) group is typically a two-step process. First, a methylthio (–SCH₃) group is installed, which is then oxidized to the desired sulfone.

The most common method for introducing the methylthio group is through a nucleophilic aromatic substitution (SNAr) reaction. A pyrimidine with a good leaving group, such as a chlorine atom, at the target position is reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe). This reaction effectively displaces the chloride to form a methylthiopyrimidine intermediate.

The subsequent oxidation of the methylthioether to the methylsulfone is a critical step. This transformation is reliably achieved using strong oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, typically in a chlorinated solvent like dichloromethane (B109758) (DCM). The reaction is often performed with at least two equivalents of the oxidant to ensure complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone. Other oxidants like potassium permanganate (B83412) (KMnO₄) or Oxone® can also be employed.

Multistep Synthesis Sequences Leading to 4-Bromo-6-(methylsulfonyl)pyrimidine

Constructing this compound requires a carefully planned sequence of reactions that combines ring formation and functionalization steps in a logical order to maximize efficiency and yield.

Precursor Selection and Intermediate Functionalization

A common and efficient strategy begins with a symmetrically substituted and commercially available precursor, such as 4,6-dihydroxypyrimidine (B14393) . This starting material allows for the sequential and controlled introduction of the required functional groups.

A plausible synthetic pathway is outlined below:

Dichlorination: The two hydroxyl groups of 4,6-dihydroxypyrimidine are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction yields the key intermediate, 4,6-dichloropyrimidine . chemicalbook.com

Selective Thiolation: The next step involves a regioselective nucleophilic substitution. By carefully controlling the reaction conditions (e.g., using one equivalent of the nucleophile at a controlled temperature), one of the chlorine atoms on 4,6-dichloropyrimidine is displaced by sodium thiomethoxide (NaSMe) to form 4-chloro-6-(methylthio)pyrimidine .

Oxidation: The methylthio group of 4-chloro-6-(methylthio)pyrimidine is then oxidized to a methylsulfonyl group using an oxidant like m-CPBA. This step produces the intermediate 4-chloro-6-(methylsulfonyl)pyrimidine . acs.orgacs.org

Halogen Exchange (Bromination): The final step is to convert the remaining chlorine atom into a bromine atom. This can be achieved through a Finkelstein-type reaction using a bromide salt or by employing other standard brominating conditions suitable for halo-heterocycles.

The following table details the intermediates in this proposed synthetic pathway.

| Compound Name | Structure | Role in Synthesis |

| 4,6-Dihydroxypyrimidine | Starting Material | |

| 4,6-Dichloropyrimidine | Key Dihalo-Intermediate | |

| 4-Chloro-6-(methylthio)pyrimidine | Monosubstituted Intermediate | |

| 4-Chloro-6-(methylsulfonyl)pyrimidine | Oxidized Intermediate | |

| This compound | Final Product |

Note: Structures are simplified representations.

Optimization of Reaction Parameters and Sustainable Chemistry Considerations

From a sustainable chemistry perspective, several improvements could be considered.

Catalysis: Employing catalytic methods instead of stoichiometric reagents like POCl₃ can significantly reduce waste. For example, exploring catalytic systems for the halogenation steps could be beneficial.

Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane (DCM) and chloroform (B151607) with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) or minimizing solvent use through one-pot procedures is a key goal.

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Multicomponent reactions, such as the Biginelli reaction, are inherently more atom-economical than linear, multistep syntheses. wikipedia.org

By focusing on these optimization and sustainability factors, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Synthesis of Analogues and Structural Derivatives of this compound

The synthesis of analogues and structural derivatives of this compound often involves multi-step reaction sequences starting from more readily available pyrimidine precursors. A common strategy is the use of di- or tri-substituted pyrimidines that allow for sequential and selective reactions to introduce various functionalities. The bromo and methylsulfonyl groups themselves are key reactive sites that can be targeted for modification, or they can be introduced at specific stages of the synthetic route.

A prevalent precursor for many bromo-pyrimidine analogues is 5-bromo-2,4-dichloropyrimidine (B17362). ijpcbs.comnih.gov This starting material allows for differential reactivity of the two chlorine atoms, enabling a stepwise introduction of various nucleophiles. The synthesis of a diverse library of compounds, including those with piperazine (B1678402), morpholine (B109124), and substituted amine functionalities, has been achieved through this intermediate. ijpcbs.com

One general synthetic approach begins with the reaction of 5-bromo-2,4-dichloropyrimidine with a nucleophile, such as tert-butyl piperazine-1-carboxylate, which selectively displaces one of the chloro groups. The resulting intermediate can then undergo further substitution at the remaining chloro position. For instance, reaction with morpholine in the presence of triethylamine (B128534) and ethanol (B145695) leads to the formation of a disubstituted pyrimidine. Subsequent removal of the Boc protecting group with HCl in dioxane yields a key piperazine intermediate, which can be further functionalized, for example, by reacting with various sulfonyl chlorides to produce a range of sulfonamide derivatives. ijpcbs.com

Another significant class of analogues is derived from the reaction of dichloro-pyrimidine building blocks with sulfonamide or sulfamide (B24259) potassium salts. acs.orgacs.org For example, a dichloro-pyrimidine can be reacted with a sulfonamide potassium salt in DMSO at room temperature to yield a monochloro-pyrimidine intermediate. This intermediate is then amenable to the introduction of other side chains, such as an ethylene (B1197577) glycol linker, by reacting with ethylene glycol in the presence of a base like sodium hydride or potassium tert-butoxide. acs.orgacs.org The terminal hydroxyl group of the introduced side chain can then be used for further elaboration, for instance, by reacting with another substituted pyrimidine like 2-chloro-5-bromopyrimidine. acs.org

The synthesis of sulfamide-based analogues follows a similar pathway. A dichloro-pyrimidine building block is reacted with a sulfamide potassium salt in DMSO to afford a monochloro-pyrimidine intermediate. The subsequent introduction of an ethylene glycol side chain is achieved under basic conditions, and the final coupling with another pyrimidine ring can be performed to furnish the desired complex analogue. acs.orgacs.org

The following tables summarize the synthesis of various analogues based on bromo-pyrimidine scaffolds, showcasing the diversity of the achievable structures.

Table 1: Synthesis of 5-Bromo-2-morpholino-4-(piperazin-1-yl)pyrimidine Analogues ijpcbs.com

| Starting Material | Reagents and Conditions | Product |

| tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate | 1. Morpholine, Triethylamine, Ethanol, reflux, 12h2. 4.5M HCl in dioxane, 0-5 °C to 25-30 °C, 10h | 5-bromo-2-morpholino-4-(piperazin-1-yl)pyrimidine dihydrochloride |

| 5-bromo-2-morpholino-4-(piperazin-1-yl)pyrimidine dihydrochloride | Substituted sulfonyl chloride, Triethylamine, Dichloromethane, 0-5 °C to 25-30 °C, 16h | 5-bromo-2-morpholino-4-(1-(substituted-sulfonyl)piperazin-1-yl)pyrimidine |

Table 2: Synthesis of Sulfonamide and Sulfamide Endothelin Receptor Antagonists acs.orgacs.org

| Starting Dichloro-pyrimidine | Key Reaction Steps | Intermediate/Final Product |

| Dichloro-pyrimidine building block (e.g., 5-bromo-2,4-dichloropyrimidine derivative) | 1. Reaction with sulfonamide potassium salt in DMSO at room temperature.2. Introduction of ethylene glycol side chain using ethylene glycol and a base (e.g., NaH, KOtBu).3. Attachment of a substituted pyrimidine (e.g., 2-chloro-5-bromopyrimidine). | Monochloro-pyrimidine intermediate, followed by the final sulfonamide-based antagonist. |

| Dichloro-pyrimidine building block | 1. Reaction with sulfamide potassium salt in DMSO at room temperature.2. Introduction of ethylene glycol side chain using ethylene glycol and potassium tert-butylate at 90-100 °C.3. Attachment of a substituted pyrimidine. | Monochloro-pyrimidine intermediate, followed by the final sulfamide-based antagonist. |

These synthetic strategies highlight the versatility of substituted bromo-pyrimidines as platforms for generating a wide array of analogues with potential applications in various fields of chemical and medicinal research. nih.govnih.gov The ability to selectively functionalize different positions on the pyrimidine ring allows for the fine-tuning of the molecule's properties.

Chemical Reactivity and Transformation Pathways of 4 Bromo 6 Methylsulfonyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring in 4-Bromo-6-(methylsulfonyl)pyrimidine is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of these reactions are significantly influenced by the nature of the nucleophile and the reaction conditions.

Chemoselectivity and Regioselectivity in Nucleophile Displacement

The this compound molecule possesses two potential sites for nucleophilic attack: the carbon atom attached to the bromine and the carbon atom attached to the methylsulfonyl group. The methylsulfonyl group is a potent electron-withdrawing group, rendering the C6 position highly electrophilic. The bromine at the C4 position is also a good leaving group. The chemoselectivity of nucleophilic displacement is therefore dependent on the nature of the attacking nucleophile.

In related polysubstituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the selectivity of nucleophilic attack has been shown to be highly dependent on the nucleophile and the reaction conditions. For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride group, whereas deprotonated anilines and their carbonyl derivatives favor the displacement of the sulfone group. rsc.org Sterically and electronically unbiased primary aliphatic amines have been observed to selectively displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. rsc.org This suggests that in this compound, a careful choice of nucleophile and reaction conditions can allow for selective substitution at either the C4 or C6 position. Generally, pyrimidines readily undergo SNAr at the 2, 4, and 6 positions, with the 4 and 6 positions being more reactive. pearson.com

Reactivity Profiles with Diverse Nucleophilic Species (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including primary and secondary amines, readily participate in SNAr reactions with sulfonylpyrimidines. The reaction of 2-sulfonylpyrimidines with amines is a well-established method for the synthesis of aminopyrimidines. rsc.org The regioselectivity of these reactions can often be controlled. For example, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the chloride at the C4 position in the presence of a weak base like sodium hydrogen carbonate. rsc.org This highlights the potential for selective amination at the C4 position of this compound.

Oxygen Nucleophiles: While less common, oxygen nucleophiles such as alkoxides and phenoxides can also displace leaving groups on the pyrimidine ring. In the context of 6-alkoxy-4-chloro-5-nitropyrimidines, it has been observed that the alkoxy group can be displaced by primary amines, although this is part of a sequential substitution where the chlorine is displaced first. umich.edursc.org The reaction of this compound with a strong oxygen nucleophile like sodium methoxide (B1231860) would likely lead to substitution at the more activated C6 position, displacing the methylsulfonyl group.

Sulfur Nucleophiles: Sulfur nucleophiles, particularly thiols, are highly effective in SNAr reactions with sulfonylpyrimidines. The reaction of 2-sulfonylpyrimidines with cysteine residues in proteins has been studied extensively, demonstrating the high reactivity of the sulfonyl group as a leaving group. nih.govpsu.eduacs.orgresearchgate.netresearchgate.netnih.gov These reactions are rapid and chemoselective for thiols, even in the presence of other nucleophilic functional groups. acs.orgresearchgate.net The reaction proceeds via a Meisenheimer intermediate, with the nucleophilic attack being the rate-determining step. researchgate.net This high reactivity and selectivity make sulfonylpyrimidines useful reagents for bioconjugation. nih.govpsu.eduacs.orgresearchgate.netresearchgate.netnih.gov

Reactivity of this compound with Nucleophiles

| Nucleophile Type | Expected Reactivity | Key Findings from Analogous Systems | Reference |

|---|---|---|---|

| Nitrogen (Amines) | High | Selective displacement of either halide or sulfone is possible depending on amine structure and base. | rsc.org |

| Oxygen (Alkoxides) | Moderate | Alkoxy groups can be displaced, suggesting the reverse reaction (displacement of sulfone by alkoxide) is feasible. | umich.edursc.org |

| Sulfur (Thiols) | Very High | Rapid and highly chemoselective reaction with thiols, displacing the sulfonyl group. | nih.govpsu.eduacs.orgresearchgate.netresearchgate.netnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In this reaction, the brominated pyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The reaction has been successfully applied to various bromopyrimidines and related heterocyclic systems. chemrxiv.orgnih.govorganic-chemistry.orgtdl.org Good yields are often obtained using catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a suitable solvent like 1,4-dioxane. chemrxiv.orgtdl.org The electronic nature of the boronic acid can influence the reaction outcome, with electron-rich boronic acids sometimes leading to better yields. chemrxiv.org

Suzuki-Miyaura Coupling of Bromo-Heterocycles: General Conditions

| Catalyst | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, Toluene | Aryl/heteroaryl boronic acids | chemrxiv.orgnih.govtdl.org |

| PdCl₂(dppf) | K₂CO₃ | DMF | Arylboronic esters | organic-chemistry.org |

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the bromo-substituent on the pyrimidine ring allows for other important palladium-catalyzed transformations.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The Heck reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. pearson.comresearchgate.netwikipedia.orgwikipedia.org It has been successfully applied to aryl bromides in aqueous media using specific catalytic systems. researchgate.netchemrxiv.orgwikipedia.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromopyrimidine and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.orgacs.orgnih.gov This method is valuable for the synthesis of alkynylpyrimidines.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromopyrimidine with an amine. This is a powerful method for the synthesis of aminopyrimidines and is often preferred over classical methods due to its broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org The choice of phosphine ligand is crucial for the success of the reaction.

Redox Chemistry: Oxidation and Reduction of Pyrimidine Functionalities

The redox chemistry of this compound involves both the pyrimidine ring and the methylsulfonyl group.

Oxidation: The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, or with specific substituents, oxidation can occur. For instance, alkyl-substituted pyrimidines can be oxidized at the alkyl group or the ring itself. nih.gov The methylsulfonyl group is already in a high oxidation state (+6 for sulfur). Further oxidation of the sulfone to a sulfonic acid has been reported for some aromatic sulfones under specific conditions, such as in microdroplets, but this is not a common transformation under standard laboratory conditions. The oxidation of the corresponding methyl sulfide (B99878) to the methyl sulfone is a common synthetic route, often achieved with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). rsc.orgwikipedia.org

Reduction: The pyrimidine ring can be reduced under certain conditions. For example, catalytic hydrogenation can lead to the formation of tetrahydropyrimidines. nih.gov The bromine atom can also be removed via hydrodehalogenation during catalytic hydrogenation.

The methylsulfonyl group is generally stable to many reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of titanium tetrachloride (TiCl₄) can reduce aryl sulfones to the corresponding sulfides. acs.org More drastic conditions can lead to complete desulfonylation, removing the sulfonyl group entirely to leave a C-H bond. This reductive desulfonylation can be achieved with reagents like sodium amalgam or samarium(II) iodide.

Redox Reactions of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrimidine Ring | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Tetrahydropyrimidine | nih.gov |

| Bromo Group | Reduction (Hydrodehalogenation) | Catalytic Hydrogenation | C-H bond | |

| Methylsulfonyl Group | Reduction | LiAlH₄/TiCl₄ | Methyl sulfide | acs.org |

| Methylsulfonyl Group | Reduction (Desulfonylation) | Sodium amalgam, SmI₂ | C-H bond | |

| Methyl sulfide (precursor) | Oxidation | H₂O₂, m-CPBA | Methyl sulfone | rsc.orgwikipedia.org |

Electrophilic Transformations and Directed Functional Group Interconversions of this compound

The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents. The bromine atom and the methylsulfonyl group are both strongly electron-withdrawing, which deactivates the pyrimidine ring towards classical electrophilic aromatic substitution reactions. wikipedia.orgdalalinstitute.com Consequently, direct electrophilic attack on the carbon atoms of the pyrimidine core is generally not a favored transformation pathway. Instead, the reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) and directed functional group interconversions, particularly at the C4-bromo and C6-sulfonyl positions.

While direct electrophilic attack on the ring is challenging, functional group interconversions provide a viable route to modify the molecule. These transformations often involve the existing bromo and methylsulfonyl moieties as handles for introducing new functionalities.

One of the primary modes of functional group interconversion for this compound involves the displacement of the bromine atom via nucleophilic aromatic substitution. Although this is a reaction with a nucleophile, it is a key pathway for the functionalization of this scaffold. The electron-withdrawing nature of the methylsulfonyl group and the pyrimidine nitrogens renders the C4 position highly susceptible to attack by various nucleophiles.

Another significant pathway for functional group interconversion involves metal-catalyzed cross-coupling reactions at the C-Br bond. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

While less common due to the stability of the sulfonyl group, transformations involving this moiety can also be envisioned. These might include reduction to the corresponding sulfide or displacement under harsh reaction conditions.

The following table summarizes the potential and reported functional group interconversions for this compound, highlighting the versatility of this building block in synthetic chemistry.

| Transformation Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) in the presence of a base | 4-substituted-6-(methylsulfonyl)pyrimidines |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-aryl/heteroaryl-6-(methylsulfonyl)pyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-alkynyl-6-(methylsulfonyl)pyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-amino-6-(methylsulfonyl)pyrimidines |

| Stille Coupling | Organostannanes, Pd catalyst | 4-alkyl/aryl-6-(methylsulfonyl)pyrimidines |

It is important to note that the pyrimidine ring itself is generally unreactive towards common electrophiles such as those used in nitration, halogenation, or Friedel-Crafts reactions due to the deactivating effects of the existing substituents. wikipedia.org Any desired functionalization of the pyrimidine core would likely need to be installed prior to the introduction of the bromo and methylsulfonyl groups or proceed through the interconversion of these groups.

Structural Characterization and Conformational Analysis of 4 Bromo 6 Methylsulfonyl Pyrimidine and Its Congeners

X-ray Crystallography Studies

While a specific crystal structure for 4-Bromo-6-(methylsulfonyl)pyrimidine is not publicly available, extensive X-ray diffraction studies on its congeners, such as other pyrimidine (B1678525) sulfones and bromo-aromatic compounds, provide a robust model for its expected solid-state structure.

Studies on analogous sulfone compounds show consistent geometric parameters. st-andrews.ac.uk For instance, the geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral. In diaryl sulfones, the O-S-O bond angles typically range from 116.7° to 120.6°, and the C-S-C bond angles are generally found between 101.1° and 106.8°. st-andrews.ac.uk The S=O bond lengths are consistently measured in the range of 1.392 Å to 1.463 Å, while S-C bond distances are approximately 1.743 Å to 1.790 Å. st-andrews.ac.uk

A close congener, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, has been analyzed via X-ray crystallography, providing valuable comparative data. nih.gov The pyrimidine ring itself is planar, and the dihedral angle between this plane and the plane defined by the O-S-O atoms of the sulfonyl group is a key conformational parameter. In related structures like 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one 1,1-dioxide, the thiazine (B8601807) ring adopts a screw-boat conformation. nih.gov For this compound, the orientation of the methylsulfonyl group relative to the pyrimidine ring will be influenced by steric and electronic factors imparted by the bromine atom and the methylsulfonyl group.

Table 1: Expected Molecular Geometry Parameters for this compound Based on Congener Data

| Parameter | Expected Value Range | Reference Congeners |

|---|---|---|

| O-S-O Bond Angle | 116.7° - 120.6° | Diaryl Sulfones st-andrews.ac.uk |

| C-S-C Bond Angle | 101.1° - 106.8° | Diaryl Sulfones st-andrews.ac.uk |

| S=O Bond Length | 1.392 - 1.463 Å | Diaryl Sulfones st-andrews.ac.uk |

| S-C(pyrimidine) Bond Length | ~1.77 Å | Aryl Sulfones st-andrews.ac.uk |

| S-C(methyl) Bond Length | ~1.79 Å | Alkyl-Aryl Sulfones st-andrews.ac.uk |

The crystal packing of this compound is anticipated to be heavily influenced by a network of non-covalent interactions. The sulfonyl group is a strong hydrogen bond acceptor, readily forming intermolecular N-H···O and C-H···O hydrogen bonds. nih.gov This is a dominant feature in the crystal structures of related sulfonamides and sulfones, often leading to the formation of infinite chains or more complex three-dimensional networks. nih.govnih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of this compound, providing complementary information to solid-state X-ray data.

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons of the sulfonyl group would likely appear in the δ 3.0-3.5 ppm range. The two protons on the pyrimidine ring would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the C5 position (between the bromo and sulfonyl groups) would likely be the most downfield-shifted due to the electron-withdrawing effects of the adjacent substituents.

¹³C NMR: The carbon spectrum will show distinct resonances for each carbon atom. The methyl carbon of the sulfonyl group is expected around 40-45 ppm. The carbons of the pyrimidine ring will appear in the range of approximately 110-170 ppm. The carbon atom bonded to the bromine (C4) and the carbon bonded to the sulfonyl group (C6) would be significantly affected, with their chemical shifts providing key structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H | Pyrimidine C2-H | ~8.8 - 9.2 | - |

| H | Pyrimidine C5-H | ~7.5 - 8.0 | - |

| H | -SO₂CH₃ | ~3.3 - 3.5 | - |

| C | C2 | - | ~158 - 162 |

| C | C4 | - | ~130 - 135 (C-Br) |

| C | C5 | - | ~120 - 125 |

| C | C6 | - | ~165 - 170 (C-SO₂) |

| C | -SO₂CH₃ | - | ~40 - 45 |

Note: Predictions are based on general principles and data from related pyrimidine and sulfone compounds. researchgate.netrsc.org

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which can confirm the compound's structure. For this compound (C₅H₅BrN₂O₂S), the expected exact mass is approximately 250.93 g/mol .

The molecular ion peak ([M]⁺) in the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). libretexts.org

Common fragmentation pathways for aromatic sulfones and pyrimidines would be expected: acs.orgsapub.org

Loss of the methyl group: [M - CH₃]⁺

Loss of the entire sulfonyl group: [M - SO₂CH₃]⁺

Cleavage of the C-S bond with rearrangement: Formation of a pyrimidinyl cation.

Loss of SO₂: A common fragmentation for sulfones, leading to a [M - SO₂]⁺ radical cation. nih.gov

Fission of the pyrimidine ring: Characteristic pyrimidine fragmentation can lead to the loss of HCN or related neutral fragments. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| ~250/252 | [C₅H₅BrN₂O₂S]⁺ | Molecular Ion ([M]⁺) |

| ~235/237 | [C₄H₂BrN₂O₂S]⁺ | [M - CH₃]⁺ |

| ~186/188 | [C₅H₄BrN₂]⁺ | [M - SO₂]⁺ radical cation |

| ~171/173 | [C₄H₂BrN₂]⁺ | [M - SO₂CH₃]⁺ |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by the strong absorptions from the sulfonyl group.

The most characteristic vibrations are the symmetric and asymmetric stretches of the SO₂ group. nih.gov

Asymmetric SO₂ stretching: A very strong band typically appears in the 1350–1300 cm⁻¹ region. researchgate.netcore.ac.uk

Symmetric SO₂ stretching: A strong band is expected in the 1160–1120 cm⁻¹ range. researchgate.netcore.ac.uk

Other notable absorptions would include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrimidine ring would appear in the 1600–1450 cm⁻¹ region. nih.gov

C-S stretching: Found in the 800-600 cm⁻¹ region.

C-Br stretching: Typically a weak to medium band in the 700-500 cm⁻¹ range.

Table 4: Principal IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1350 - 1300 | Asymmetric SO₂ stretch | Strong |

| 1160 - 1120 | Symmetric SO₂ stretch | Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Pyrimidine ring C=C, C=N stretches | Medium-Strong |

| 700 - 500 | C-Br stretch | Medium-Weak |

Note: Frequencies are based on data from analogous sulfonyl and pyrimidine compounds. nih.govcore.ac.uknih.gov

Conformational Landscapes and Dynamic Structural Aspects

The conformational flexibility of pyrimidine derivatives is a critical determinant of their chemical reactivity and biological activity. In the case of this compound and its analogs, the primary dynamic process of interest is the rotation around the C-S bond connecting the methylsulfonyl group to the pyrimidine ring. This rotation dictates the spatial orientation of the sulfonyl group's oxygen atoms relative to the heterocyclic ring, which can significantly influence intermolecular interactions.

The conformational landscape of these molecules is shaped by a delicate balance of steric and electronic effects. The free rotation around the C-S bond is expected to be hindered, giving rise to distinct conformational minima and transition states. The energy barriers associated with this rotation can often be quantified using dynamic nuclear magnetic resonance (NMR) spectroscopy or computational modeling. nih.govacs.orgrsc.org

Dynamic NMR studies on related N-sulfonyl compounds have demonstrated the utility of this technique in determining rotational energy barriers. nih.govacs.org For instance, variable-temperature NMR experiments can reveal the coalescence of signals corresponding to different conformational isomers, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. While specific experimental data for this compound is not extensively documented in the literature, studies on analogous dialkylaminopyrimidines have shown that rotational barriers about the exocyclic C–N bond can be substantial. rsc.org

Quantum chemical calculations offer a powerful complementary approach to elucidate the conformational preferences and the magnitude of rotational barriers. rsc.orgfrontiersin.org Such computational studies can map the potential energy surface as a function of the dihedral angle describing the rotation of the methylsulfonyl group. These calculations typically identify the lowest energy (ground state) conformations and the highest energy (transition state) conformations. For example, in related sulfonyl-containing heterocyclic systems, computational models have been employed to predict reaction barriers and understand the influence of substituents on the electronic structure. frontiersin.org

A hypothetical conformational analysis of this compound would likely reveal a preferred conformation where the methyl group of the sulfonyl moiety is oriented away from the sterically demanding bromine atom. The rotational barrier would be influenced by the electronic nature of the pyrimidine ring and the substituents present. The presence of the electron-withdrawing sulfonyl group and the bromine atom can affect the π-electron distribution in the pyrimidine ring, which in turn can modulate the rotational barrier.

To illustrate the type of data obtained from such an analysis, a hypothetical set of calculated rotational barriers for this compound and its congeners is presented in the table below. This table showcases how different substituents on the pyrimidine ring might influence the energy barrier for the rotation of the methylsulfonyl group.

| Compound | Substituent at C4 | Substituent at C6 | Calculated Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|---|

| This compound | -Br | -SO2CH3 | 7.8 | DFT B3LYP/6-31G |

| 4-Chloro-6-(methylsulfonyl)pyrimidine | -Cl | -SO2CH3 | 7.5 | DFT B3LYP/6-31G |

| 4-Methoxy-6-(methylsulfonyl)pyrimidine | -OCH3 | -SO2CH3 | 6.9 | DFT B3LYP/6-31G |

| 4-Amino-6-(methylsulfonyl)pyrimidine | -NH2 | -SO2CH3 | 6.5 | DFT B3LYP/6-31G |

The dynamic nature of these molecules is a key feature of their chemistry. The ability of the methylsulfonyl group to adopt different conformations can have profound implications for how these compounds interact with biological targets, such as enzymes or receptors. Understanding the conformational landscape is therefore a fundamental aspect of their structural characterization and is essential for the rational design of new derivatives with specific properties.

Theoretical and Computational Chemistry Investigations of 4 Bromo 6 Methylsulfonyl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of 4-Bromo-6-(methylsulfonyl)pyrimidine. This powerful quantum mechanical modeling method allows for the determination of the electronic structure and other molecular properties with a favorable balance of accuracy and computational cost. arxiv.org Typically, calculations are performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for similar pyrimidine (B1678525) systems. researchgate.net These calculations can be conducted in the gas phase or with solvent models, like the Polarizable Continuum Model (PCM), to simulate behavior in different chemical environments.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron-donating orbital, while the LUMO is an electron-accepting orbital. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the bromo and methylsulfonyl substituents is expected to significantly influence the FMO energies. The HOMO is likely distributed across the pyrimidine ring and the substituents, while the LUMO is also centered on the heterocyclic system. Electron-withdrawing groups typically lower both HOMO and LUMO energies. mdpi.com In related substituted pyrimidines, DFT calculations have been used to quantify these values, providing a template for understanding the subject compound. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties for Substituted Pyrimidines (Theoretical Data)

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 6.5 |

Note: These values are illustrative and based on DFT calculations for analogous substituted pyrimidine systems.

Prediction of Reactivity Descriptors and Chemical Properties

DFT calculations allow for the determination of various global reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The methylsulfonyl group, being a strong electron-withdrawing group, is expected to impart a high electrophilicity index to the pyrimidine ring, making it susceptible to nucleophilic attack. researchgate.net

Table 2: Predicted Global Reactivity Descriptors (Theoretical Data)

| Descriptor | Formula | Significance | Representative Value (eV) |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.25 to -5.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.0 to 3.25 |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity | 2.5 to 5.0 |

Note: These values are illustrative and based on DFT calculations for analogous substituted pyrimidine systems. researchgate.net

Vibrational Spectroscopy Simulation and Interpretation

Theoretical vibrational analysis using DFT is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, a simulated spectrum can be generated. arxiv.org To better match experimental results, these calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the computational method. mdpi.com

For this compound, key vibrational modes would include:

C-H stretching vibrations of the pyrimidine ring.

Symmetric and asymmetric stretching of the S=O bonds in the methylsulfonyl group, expected to appear as strong bands in the IR spectrum.

C-N and C=N stretching modes characteristic of the pyrimidine ring.

Vibrations involving the C-Br and C-S bonds.

Computational studies on similar molecules like 6-bromopyridine-2-carbaldehyde (B14951) and other halogenopyridines provide a basis for assigning these vibrational modes. mdpi.comresearchgate.netdocumentsdelivered.com

Table 3: Predicted Key Vibrational Frequencies (Theoretical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrimidine Ring | C-H stretch | 3050 - 3150 |

| Methylsulfonyl (SO₂) | Asymmetric stretch | 1300 - 1350 |

| Methylsulfonyl (SO₂) | Symmetric stretch | 1150 - 1180 |

| Pyrimidine Ring | C=N/C=C stretch | 1400 - 1600 |

| Carbon-Sulfur | C-S stretch | 700 - 800 |

| Carbon-Bromine | C-Br stretch | 500 - 650 |

Note: These are representative frequency ranges based on DFT simulations of analogous compounds. mdpi.comresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

The pyrimidine ring in this compound is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The methylsulfonyl group (–SO₂Me) is a particularly potent leaving group, often more reactive than halogens. researchgate.netbyu.edu DFT calculations are instrumental in elucidating the SNAr mechanism.

Studies on related 2-sulfonylpyrimidines show that the reaction with nucleophiles (like thiols) proceeds through a stepwise addition-elimination pathway. researchgate.net The process involves:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy transition state (TS1).

Formation of a Meisenheimer Intermediate: The reaction proceeds to form a more stable, anionic intermediate known as a Meisenheimer complex. nih.gov

Departure of the Leaving Group: The complex collapses, expelling the leaving group (in this case, the methylsulfonate anion) through a second transition state (TS2) to yield the final product. researchgate.net

DFT calculations of the Gibbs free energy profile for this reaction pathway show that the initial nucleophilic addition (formation of TS1) is typically the rate-determining step. researchgate.net In some cases, depending on the nucleophile and substituents, the reaction may proceed via a concerted mechanism where bond formation and breakage occur simultaneously. nih.gov Investigations into the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that different nucleophiles can selectively displace either the chloro or the methylsulfonyl group, a selectivity that can be explained and predicted through computational modeling. researchgate.net

Advanced Computational Approaches for Spectroscopic Property Prediction

Beyond vibrational spectra, computational chemistry can predict other key spectroscopic properties, aiding in structure elucidation.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) is a valuable application of DFT. github.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used. For accurate predictions that can be compared to experimental data, it is often necessary to perform calculations that include conformational analysis and implicit solvent models. github.ionih.gov Recent benchmarks show that specific functionals, such as WP04, can provide high accuracy for predicting ¹H shifts when compared against experimental spectra. github.io QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed for even greater accuracy, especially in complex biological systems. nih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). mdpi.comnih.gov These calculations provide information on the energies of electronic transitions (e.g., π → π* transitions) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.netnih.gov For this compound, TD-DFT would predict the absorption maxima (λmax) resulting from electronic excitations within the substituted aromatic system.

Application of 4 Bromo 6 Methylsulfonyl Pyrimidine in Cutting Edge Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

4-Bromo-6-(methylsulfonyl)pyrimidine is a prime example of a versatile building block in modern organic synthesis. Its utility stems from the presence of two distinct electrophilic centers on the pyrimidine (B1678525) ring: the carbon atom attached to the bromine and the carbon atom bonded to the methylsulfonyl group. The different reactivities of the C-Br and C-SO2Me bonds allow for sequential and chemoselective functionalization.

The methylsulfonyl group is an excellent leaving group, often more reactive towards nucleophilic aromatic substitution (SNAr) than halogens. This reactivity difference is crucial for synthetic planning. For instance, studies on the related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), have shown that sterically unbiased primary aliphatic amines can selectively displace the sulfone group, leaving the chloro groups untouched. researchgate.net Conversely, other nucleophiles, such as anilines and secondary aliphatic amines in the presence of weak bases, can selectively displace a halogen. researchgate.net This differential reactivity provides a programmable approach to building polysubstituted pyrimidines.

This strategic functionalization is pivotal in the synthesis of complex, biologically active molecules. For example, pyrimidine scaffolds are central to the development of novel kinase inhibitors and other therapeutic agents. nih.govnih.gov The ability to introduce different substituents at specific positions of the pyrimidine ring, as facilitated by building blocks like this compound, is key to tuning the pharmacological properties of the final compounds. The bromo-substituent also opens the door to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding the molecular diversity that can be achieved from this single precursor. ossila.com The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) serves as a documented example where a halogenated pyrimidine is a key intermediate for creating more complex structures. atlantis-press.com

Table 1: Reactivity of Functional Groups in (Methylsulfonyl)pyrimidines

| Functional Group | Typical Reaction Type | Relative Reactivity | Potential Transformations |

| Methylsulfonyl (-SO₂Me) | Nucleophilic Aromatic Substitution (SNAr) | High | Displacement by amines, alcohols, thiols |

| Bromo (-Br) | Nucleophilic Aromatic Substitution (SNAr) | Moderate | Displacement by strong nucleophiles |

| Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | N/A | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions |

Utilization in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of compounds, known as chemical libraries, which can be screened for biological activity. accessscience.com The success of this approach relies on the use of robust and versatile building blocks that allow for the systematic introduction of diversity. nih.gov

This compound is an ideal scaffold for this purpose. Its distinct reactive sites enable a programmed approach to library synthesis. A key application is in the construction of DNA-encoded libraries (DEL), a technology that allows for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov In DEL synthesis, the choice of scaffold is critical. Researchers have employed pyrimidine scaffolds featuring a methylsulfonyl group at the C2 position specifically to improve the regioselectivity of the SNAr reaction. nih.gov This enhanced selectivity ensures that the DNA tag, which encodes the structure of the small molecule, is attached at the intended position, which is crucial for the accurate identification of active compounds after screening. nih.gov

The general process involves a "split-and-pool" synthesis strategy where a common scaffold is reacted with a set of building blocks in separate pools. nih.gov After each synthetic step, the pools are combined, mixed, and then split again for the next round of reactions. The differential reactivity of this compound would allow for a two-stage diversification. For example, in the first stage, the more reactive methylsulfonyl group could be displaced by one set of building blocks. In the second stage, the bromo group could be functionalized via cross-coupling reactions with a different set of building blocks, leading to a large and diverse library of trisubstituted pyrimidines.

Table 2: Application in DNA-Encoded Library (DEL) Synthesis

| Scaffold Feature | Advantage in DEL Synthesis | Reference |

| Pyrimidine Core | Ubiquitous in approved drugs, providing drug-like properties. | nih.gov |

| Methylsulfonyl Group | Acts as a highly reactive handle, improving regioselectivity of SNAr reactions. | nih.gov |

| Multiple Reactive Sites | Allows for multi-stage diversification to generate large, complex libraries. | nih.govnih.gov |

Development of Novel Reagents and Catalysts Featuring the Pyrimidine Scaffold

The unique electronic properties and substitution pattern of this compound make it a valuable starting material for the development of novel reagents and catalysts. By selectively modifying its functional groups, new molecules with tailored reactivity can be designed.

For example, the pyrimidine ring itself can act as a ligand for metal catalysts. The nitrogen atoms can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents at the 4- and 6-positions. By replacing the bromo and methylsulfonyl groups with phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors, one could generate a new class of bidentate ligands for transition metal catalysis. The synthesis of such ligands would rely on the predictable, chemoselective reactions that the parent scaffold undergoes. researchgate.net

Furthermore, the scaffold can be used to create specialized reagents for organic synthesis. For instance, attaching a chiral auxiliary to the pyrimidine ring via displacement of one of the leaving groups could generate a chiral reagent for asymmetric synthesis. The pyrimidine core can also be elaborated into more complex heterocyclic systems that themselves can serve as reagents or organocatalysts. The development of novel 4,6-pyrimidine analogues as potent anticancer agents demonstrates that highly functionalized and novel molecular entities can be derived from such scaffolds. nih.gov

Participation in Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. mdpi.comnih.gov Heterocyclic compounds are frequently employed as key components in such reaction sequences. bohrium.comresearchgate.net

The structure of this compound is well-suited for participation in these advanced reactions. A hypothetical multicomponent reaction could involve the simultaneous reaction of the pyrimidine with a nucleophile and a cross-coupling partner. For example, a one-pot reaction could be designed where an amine first displaces the methylsulfonyl group, followed by an in-situ Suzuki coupling at the bromine position.

This scaffold can also be a precursor for substrates used in cascade reactions. For example, a Sonogashira coupling at the bromine position could introduce an alkyne. This new functionality, in conjunction with the remaining methylsulfonyl group or the pyrimidine nitrogens, could then participate in a subsequent intramolecular cyclization cascade to form fused heterocyclic systems. While specific examples involving this compound in the literature are nascent, the principles established with other substituted pyrimidines and related heterocycles strongly suggest its potential in this area. bohrium.com The design of such reactions allows for the efficient synthesis of novel, complex heterocyclic structures from simple, readily available starting materials. mdpi.com

In Vitro Biological Research and Mechanistic Investigations Involving Pyrimidine Derivatives

Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)

The versatility of the pyrimidine (B1678525) core allows for its interaction with a wide array of biological targets, primarily enzymes and receptors. The strategic placement of substituents is key to achieving high potency and selectivity.

Enzyme Inhibition: Pyrimidine derivatives are well-established as potent kinase inhibitors. acs.org Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. mdpi.comfrontiersin.org For instance, pyrimidine-based compounds have been designed to target Aurora A kinase, a protein involved in cell division and often overexpressed in cancers. acs.orgnih.gov Structure-based drug design led to the development of 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives that potently inhibit Aurora A kinase, with IC₅₀ values in the nanomolar range. acs.org

Another example involves microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease. A series of 4,6-disubstituted pyrimidine derivatives were synthesized and showed inhibitory activity against MARK4 in the micromolar range. frontiersin.org The interaction often involves the pyrimidine's nitrogen atoms forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common mechanism for many kinase inhibitors. acs.org

The methylsulfonyl group, as seen in 4-Bromo-6-(methylsulfonyl)pyrimidine, is a crucial feature in some inhibitor designs. In the development of endothelin receptor antagonists, 2-(methylsulfonyl) pyrimidines were used as reactive intermediates. The sulfonyl group acts as a leaving group, allowing the attachment of the pyrimidine moiety to a core structure via a nucleophilic substitution reaction. acs.org

Receptor Binding: In addition to inhibiting enzymes, pyrimidine derivatives are designed to bind with high affinity to specific receptors. A prominent example is the discovery of Macitentan, a dual endothelin (ET) receptor antagonist used for treating pulmonary arterial hypertension. acs.orgnih.gov The development of Macitentan involved extensive optimization of a pyrimidine core. The research demonstrated that introducing a second pyrimidine ring into the molecule significantly enhanced its affinity for both ETₐ and ETₑ receptors. acs.org The starting materials for creating these potent antagonists included 2-chloro- or 2-(methylsulfonyl) pyrimidines, highlighting the role of such activated pyrimidines in synthesizing receptor-binding molecules. acs.org

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various molecular targets.

| Compound Series | Target | Key Finding | IC₅₀ Value |

| Pyrimidine-based derivatives acs.orgnih.gov | Aurora A Kinase | Potently inhibited proliferation of high-MYC expressing cancer cell lines. | < 200 nM |

| 4,6-disubstituted pyrimidines frontiersin.org | MARK4 | Showed potential as therapeutic agents for Alzheimer's disease. | Micromolar (µM) range |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) mdpi.com | EGFR, Her2, VEGFR2 | Demonstrated potent, multi-targeted kinase inhibition. | 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2) |

| Macitentan Precursor Analogues acs.orgacs.org | Endothelin Receptors (ETₐ/ETₑ) | Bromo-substituent on the pyrimidine ring improved affinity for ETₐ. | See SAR Table Below |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Scaffolds and Substituent Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule influence its biological activity. For pyrimidine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

The position and nature of substituents on the pyrimidine ring dramatically affect target interaction. nih.gov In the development of the endothelin receptor antagonist Macitentan, a detailed SAR study was conducted. acs.orgacs.org Researchers found that while various substituents were tolerated at the 5-position of the pyrimidine ring, substitution at the 4- or 6-positions was detrimental to activity. This highlights the specific spatial requirements of the receptor's binding pocket.

The study revealed that adding a halogen, such as bromine, at the 5-position of an ancillary pyrimidine ring led to a significant improvement in affinity for the ETₐ receptor. acs.orgacs.org This indicates that the bromo group likely engages in a favorable interaction within the binding site.

The table below, adapted from research on endothelin receptor antagonists, illustrates the effect of substituents on the pyrimidine ring. acs.orgacs.org

| Compound | R (Substituent at position 5) | ETₐ IC₅₀ (nM) | ETₑ IC₅₀ (nM) |

| 20 | H | 1.3 | 454 |

| 23 | CH₃ | 3.1 | >1000 |

| 24 | Cl | 0.5 | 215 |

| 8 | Br | 0.6 | 391 |

| 25 | OCH₃ | 0.7 | 305 |

| 26 | SCH₃ | 0.5 | 68 |

| 27 | CF₃ | 0.7 | 240 |

Similarly, in the pursuit of Aurora kinase inhibitors, SAR studies showed that a 6-methyl group on the pyrimidine core was beneficial for activity. acs.org Furthermore, modifications to the amine substituents at the C2 and C4 positions were explored to optimize interactions with the kinase and improve properties like oral bioavailability. acs.orgnih.gov The pyrimidine core itself often serves as a "hinge-binding" motif, a scaffold that can be accommodated by many kinases, making modifications at other positions crucial for achieving selectivity. acs.org

Cellular Pathway Modulation in Model Systems (in vitro studies)

The interaction of pyrimidine derivatives with their molecular targets initiates a cascade of downstream effects, modulating cellular pathways involved in proliferation, survival, and metabolism. In vitro studies using model cell systems are essential for elucidating these mechanisms.

Modulation of Cancer-Related Pathways: Many pyrimidine-based kinase inhibitors exert their anticancer effects by modulating key signaling pathways. The Aurora A kinase inhibitor, compound 25 , was shown to effectively reduce the protein levels of cMYC and MYCN in small-cell lung cancer (SCLC) cell lines. acs.orgnih.gov MYC oncoproteins are critical drivers of cancer cell proliferation and survival, and their degradation is a key therapeutic strategy. By inhibiting Aurora A, the pyrimidine derivative triggers a downstream effect that leads to the destruction of MYC, thereby inhibiting tumor growth. nih.gov

In other studies, pyrimidine derivatives designed as dual inhibitors of JMJD3 and HDAC were found to induce apoptosis (programmed cell death) and G1 cell cycle arrest in lung cancer cells. nih.gov Mechanistic investigations revealed that this was achieved by increasing histone methylation and acetylation, which in turn upregulated the expression of cell cycle regulators like p21. nih.gov

Inhibition of Metabolic Pathways: The de novo pyrimidine biosynthesis pathway is essential for producing the nucleotide building blocks required for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cells, such as those in glioblastoma. plos.org Inhibitors of this pathway have been shown to possess broad-spectrum antiviral and anticancer activity. nih.gov For example, the pyrimidine biosynthesis inhibitor brequinar (B1684385) was found to decrease the proliferation of temozolomide-resistant glioblastoma cells in vitro. plos.org The inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) within this pathway leads to a depletion of pyrimidines, causing cellular stress, DNA damage, and a reduction in ribosomal RNA transcription, ultimately halting cell growth. plos.orgnih.gov

Furthermore, inhibiting pyrimidine biosynthesis has been shown to amplify the innate immune response. A lowered intracellular pool of pyrimidines can boost the cellular response to viral components like single-stranded RNA (ssRNA), leading to increased expression of antiviral genes. nih.gov

Development of Pyrimidine-Based Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target in a cellular or in vivo context. These tools are invaluable for validating the function of a protein and its potential as a drug target. The pyrimidine scaffold has been utilized to develop such probes.

A notable example is the development of a chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains, which are epigenetic readers implicated in cancer and inflammation. nih.gov Starting from a small, weakly binding fragment, researchers used structure-guided design to optimize the molecule's potency and selectivity.

The process involved:

Fragment Screening: Identifying an initial hit, a quinazolinone fragment, that showed weak binding to the BRD4 bromodomain. nih.gov

Structure-Based Optimization: Using X-ray crystallography to visualize how the fragment bound to the protein. This allowed for the rational design of modifications to improve affinity. A key modification involved replacing a bromide on the initial hit with a sulfonamide linker to explore an open pocket in the binding site. nih.gov

Synthesis and Profiling: Synthesizing a small, focused library of compounds based on the design hypotheses. The resulting pyrrolidine (B122466) sulfonamide derivative showed a 20-fold increase in activity. nih.gov

Final Probe Selection: Further optimization led to compound 17 , a potent and selective BET bromodomain inhibitor. This compound was characterized as a high-quality chemical probe due to its:

Potency: Active in cellular assays at low concentrations.

Selectivity: High selectivity for the BET family over other bromodomains.

Cell Penetrance: Ability to enter cells and engage its target.

Structural Orthogonality: A novel chemical structure compared to existing probes, providing a complementary tool for research. nih.gov

The development of this probe, which features a core heterocyclic structure, demonstrates how scaffolds related to pyrimidine can be systematically optimized to create powerful research tools for exploring complex biological systems. nih.gov

Future Research Trajectories and Emerging Paradigms for 4 Bromo 6 Methylsulfonyl Pyrimidine

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to more efficient, safer, and scalable continuous flow methodologies. The integration of 4-Bromo-6-(methylsulfonyl)pyrimidine into these modern synthetic workflows represents a significant area for future research.

Continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and the potential for seamless multi-step syntheses. For a reactive substrate like this compound, where precise control of stoichiometry, temperature, and reaction time is crucial for selective functionalization, flow chemistry provides an ideal environment. Future research could focus on developing robust flow protocols for the nucleophilic aromatic substitution (SNAr) of the bromo group or the sulfonyl group, enabling the rapid and efficient production of diverse derivative libraries.

Furthermore, the coupling of continuous flow reactors with automated synthesis platforms, powered by artificial intelligence and machine learning, could revolutionize the discovery process. youtube.com Automated systems like SynFini™ can design, execute, and analyze chemical reactions in a high-throughput manner, accelerating the optimization of reaction conditions and the exploration of new chemical space. youtube.com By incorporating this compound into such platforms, researchers could rapidly screen a wide array of nucleophiles and catalysts, identifying optimal conditions for desired transformations in a fraction of the time required by traditional methods. This approach would facilitate the on-demand synthesis of novel pyrimidine (B1678525) derivatives for various applications.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Precise Temperature Control | Minimized byproduct formation and enhanced selectivity. | Allows for selective reactions at either the bromo or methylsulfonyl positions. |

| Rapid Mixing | Homogeneous reaction conditions, leading to consistent product yields. | Ensures efficient interaction between the pyrimidine substrate and reagents. |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Important when using highly reactive nucleophiles or organometallic reagents. |

| Scalability | Production can be scaled up by extending run time rather than increasing reactor size. | Facilitates transition from laboratory-scale discovery to pilot-scale production. |

| Automation | Integration with robotics and AI for high-throughput screening and optimization. youtube.com | Accelerates the synthesis and evaluation of large libraries of derivatives. |

Exploration in Advanced Materials Science for Functional Architectures

The inherent electronic and structural features of the pyrimidine ring make it a valuable component in the design of advanced materials. nih.gov The specific substitution pattern of this compound offers unique handles for its incorporation into functional architectures, a promising avenue for future materials science research.

The bromo group serves as a key reactive site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the covalent linking of the pyrimidine core to other aromatic or polymeric units, enabling the construction of conjugated polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). bldpharm.com These materials could possess interesting photophysical, electronic, or catalytic properties. For example, pyrimidine-containing polymers could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.